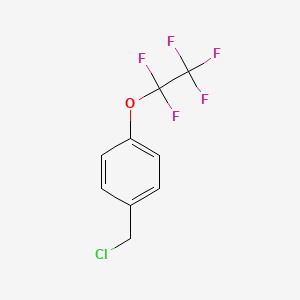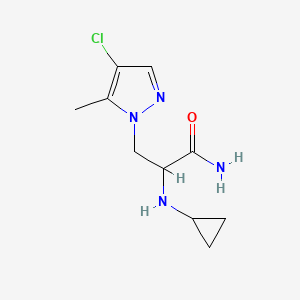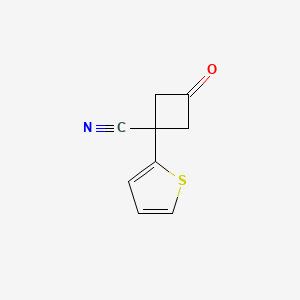
2-(But-3-yn-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(But-3-yn-1-yl)phenol is an organic compound that belongs to the class of phenols It features a phenol group (a hydroxyl group attached to a benzene ring) substituted with a but-3-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(But-3-yn-1-yl)phenol involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable and green synthesis methods developed for substituted phenols can be adapted for industrial applications. These methods emphasize the use of environmentally friendly reagents and conditions to produce high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(But-3-yn-1-yl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is ortho and para directing, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium nitrosodisulfonate (Fremy’s salt).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br₂), nitrating agents (e.g., HNO₃), and sulfonating agents (e.g., H₂SO₄).
Oxidation: Reagents such as Fremy’s salt, potassium permanganate (KMnO₄), and chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) and stannous chloride (SnCl₂) are commonly used reducing agents.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated phenols.
Oxidation: Quinones are the major products.
Reduction: Hydroquinones are formed from the reduction of quinones.
Applications De Recherche Scientifique
2-(But-3-yn-1-yl)phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(But-3-yn-1-yl)phenol involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-(But-3-yn-1-yl)phenol can be compared with other similar compounds such as:
4-(But-3-yn-1-yl)phenol: Similar in structure but with the but-3-yn-1-yl group at a different position on the benzene ring.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A more complex compound with additional functional groups and potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
139704-04-4 |
|---|---|
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2-but-3-ynylphenol |
InChI |
InChI=1S/C10H10O/c1-2-3-6-9-7-4-5-8-10(9)11/h1,4-5,7-8,11H,3,6H2 |
Clé InChI |
PRERQKVRYGLSIP-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride](/img/structure/B13619563.png)







